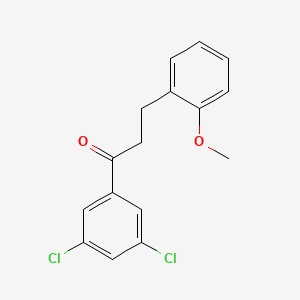

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURMTIUAUKDCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644200 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-07-7 | |

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation as the Core Synthetic Route

The primary and most reliable method for synthesizing 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is the Friedel-Crafts acylation reaction . This method is widely used for propiophenone derivatives and involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.

- Acylating Agent: 3,5-dichlorobenzoyl chloride (or the corresponding acyl chloride derivative)

- Aromatic Substrate: 2-methoxyphenylpropane or a related aromatic compound

- Catalyst: Aluminum chloride (AlCl₃), a strong Lewis acid

- Solvent: Anhydrous solvents such as dichloromethane or carbon disulfide to maintain anhydrous conditions

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis of acyl chloride and side reactions

- Temperature: Typically maintained at low temperatures (0–5°C) to control reaction rate and minimize side reactions such as over-acylation or polymerization.

Detailed Synthetic Procedure

Preparation of Acyl Chloride:

The 3,5-dichlorobenzoic acid is converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) under reflux conditions.Acylation Reaction:

The acyl chloride is slowly added to a cooled solution of 2-methoxyphenylpropane and AlCl₃ under anhydrous conditions. The reaction mixture is stirred at low temperature to ensure controlled acylation.Workup:

After completion, the reaction is quenched with ice-cold water or dilute acid to decompose the complex and extract the product.Purification:

The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography using silica gel) to obtain pure this compound.

Reaction Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst amount | 1.0 to 1.5 equivalents of AlCl₃ | Excess catalyst can lead to side reactions |

| Temperature | 0–5°C | Controls reaction rate and selectivity |

| Molar ratio (Acyl chloride : Aromatic) | 1:1 to 1:1.2 | Slight excess of aromatic substrate preferred |

| Solvent | Anhydrous dichloromethane or CS₂ | Prevents hydrolysis of acyl chloride |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

Analytical and Research Findings on Preparation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic aromatic proton signals influenced by the dichloro substitution pattern and methoxy group, with methoxy protons resonating around δ 3.8–4.0 ppm.

- ^13C NMR confirms the carbonyl carbon resonance near δ 190–200 ppm, consistent with propiophenone derivatives.

-

- High-resolution MS confirms the molecular ion peak at m/z 309.2, consistent with the molecular formula C16H14Cl2O2.

- Fragmentation patterns support the presence of dichlorophenyl and methoxyphenyl moieties.

-

- Purity is assessed by HPLC using C18 columns with acetonitrile/water gradients and UV detection at 254 nm, typically achieving >95% purity after purification.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Typical Yield | 65–80% |

| Melting Point | Data not widely reported; expected in 100–130°C range based on analogs |

| Purity (HPLC) | >95% after purification |

Comparative Notes on Related Compounds

- The preparation of 3',5'-dichloro derivatives is similar to 3',4'-dichloro analogs, with positional isomerism affecting reactivity and purification.

- Electron-withdrawing chlorine substituents increase the electrophilicity of the acyl chloride, facilitating acylation but requiring careful temperature control to avoid side reactions.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Acyl chloride synthesis | 3,5-dichlorobenzoic acid + SOCl₂, reflux | Formation of 3,5-dichlorobenzoyl chloride |

| Friedel-Crafts acylation | 3,5-dichlorobenzoyl chloride + 2-methoxyphenylpropane + AlCl₃, 0–5°C, inert atmosphere | Introduction of propiophenone moiety |

| Workup | Quenching with ice water or dilute acid | Decomposition of catalyst complex |

| Purification | Recrystallization or chromatography | Isolation of pure product |

| Characterization | NMR, MS, HPLC | Confirmation of structure and purity |

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form different substituted products

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H16Cl2O

- Molecular Weight : 309.2 g/mol

- IUPAC Name : 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one

The compound features a propiophenone backbone with dichloro and methoxy substituents, which influence its reactivity and biological properties.

Medicinal Chemistry

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.

- Antimicrobial Activity : Research indicates that this compound exhibits significant inhibition against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : The compound has been observed to induce apoptosis in cancer cell lines. A notable study demonstrated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce pro-inflammatory cytokine levels, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes .

Material Science

Due to its aromatic properties, this compound is also utilized in the production of specialty chemicals and materials, including fragrances and flavoring agents. Its stability and reactivity make it suitable for industrial applications where specific chemical properties are required .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Anticancer Activity Study

A detailed study explored the effects of varying concentrations of this compound on several human cancer cell lines. The results indicated a clear dose-dependent response, highlighting its potential as a therapeutic agent in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between appropriate starting materials under controlled conditions. Various derivatives can be synthesized to enhance biological activity or modify pharmacological profiles.

Table 2: Synthetic Routes and Derivatives

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 4'-Cyano-3-(2-methoxyphenyl)propiophenone | Nucleophilic substitution followed by cyclization | Antimicrobial, anticancer |

| 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | Chlorination followed by purification | Enhanced antimicrobial effects |

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3',5'-dichloro-3-(2-methoxyphenyl)propiophenone and related compounds, with supporting data from diverse sources:

Key Findings:

Substituent Position Effects: Chlorine at 3',5' positions (target compound) vs. 2',5' or 2',6' (analogs) alters steric hindrance and electronic distribution. For example, 2',6'-dichloro derivatives are associated with reduced reactivity due to steric crowding .

Functional Group Influence: Thiomethyl analogs (e.g., 3',5'-dichloro-3-(2-thiomethylphenyl)propiophenone) exhibit higher molecular weights and improved metabolic stability compared to methoxy derivatives .

Commercial and Synthetic Relevance: The target compound is less documented in commercial catalogs compared to analogs like thiomethyl or trifluoromethyl derivatives . Safety data for propiophenone derivatives (e.g., non-hazardous classification of propiophenone ) suggest low acute toxicity, but chloro-substituted variants may require specialized handling .

Biological Activity

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is a synthetic compound with notable potential in pharmacological applications. Its molecular structure, characterized by two chlorine substituents and a methoxy group on the phenyl ring, suggests a variety of biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄Cl₂O₂

- Molecular Weight : 309.19 g/mol

The compound features a dichlorinated phenyl ring and a methoxy group, which significantly influence its reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties similar to other compounds in its class. Research has shown that related compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess similar capabilities.

Comparative Antimicrobial Activity Table

| Compound | Activity | Notes |

|---|---|---|

| This compound | Potentially antimicrobial | Further studies needed |

| 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | Antibacterial activity confirmed | Similar structure |

| 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | Antimicrobial properties reported | Variation in methoxy position |

Research has explored the cytotoxic effects of this compound on various cell lines. Studies suggest that the compound may induce cytotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, in vitro assays have shown that similar compounds can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, leading to cell death .

Cytotoxicity Study Findings

- Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)

- Findings : The compound exhibited concentration-dependent cytotoxic effects, with higher potency observed against U-87 cells compared to MDA-MB-231 cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The position of chlorine and methoxy groups plays a critical role in determining its reactivity and interaction with biological targets.

SAR Insights

- Chlorine Substitution : Enhances lipophilicity, potentially increasing membrane permeability.

- Methoxy Group : May contribute to electron-donating properties, affecting binding interactions with target proteins.

Case Studies

- Anticancer Activity : A study evaluating various derivatives of similar structures found that some exhibited significant anticancer activity, suggesting that this compound could be further explored as a potential anticancer agent .

- Neurotoxicity Assessment : Investigations into neurotoxic effects of structurally related compounds revealed mechanisms involving calcium dysregulation and mitochondrial impairment, which may also be relevant for understanding the toxicity profile of this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For optimization, control variables such as temperature (70–90°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst selection (e.g., AlCl₃ for acylation). Monitoring reaction progress via TLC or HPLC is critical. Purification often employs column chromatography using silica gel and gradient elution (hexane/ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and chlorine/methoxy group integration. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in airtight containers at room temperature away from oxidizers. Waste disposal must follow institutional guidelines for halogenated organics, utilizing licensed hazardous waste contractors .

Advanced Research Questions

Q. How can steric hindrance from the 2-methoxyphenyl group be mitigated during synthesis to improve yield?

- Methodology : Introduce directing groups (e.g., boronates) to enhance regioselectivity. Computational modeling (DFT) predicts reactive sites, guiding solvent choice (e.g., DMF for polar aprotic environments) or microwave-assisted synthesis to reduce reaction time and steric clashes .

Q. What strategies resolve contradictions in regioselectivity data observed in halogenation or functionalization reactions?

- Methodology : Perform kinetic vs. thermodynamic control experiments. Use low-temperature NMR to trap intermediates. Compare experimental results with computational predictions (e.g., Hammett substituent constants) to identify electronic vs. steric dominance .

Q. How can environmental degradation pathways of this compound be studied to assess ecotoxicological risks?

- Methodology : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light). Analyze degradation products via LC-MS/MS. Use OECD guidelines for biodegradability testing and model bioaccumulation potential with logP values .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel synthetic applications?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate with experimental kinetic studies .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.